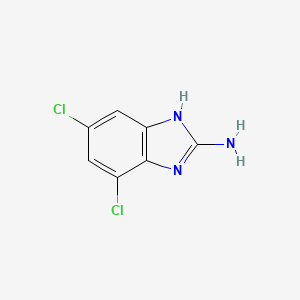

4,6-dichloro-1H-benzimidazol-2-amine

Description

4,6-Dichloro-1H-benzimidazol-2-amine (CAS: 30486-76-1) is a benzimidazole derivative with a molecular formula of C₇H₅Cl₂N₃ and a molecular weight of 202.043 g/mol . The compound features chlorine substituents at positions 4 and 6 of the benzimidazole core, along with an amine group at position 2. The compound is used in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing heterocyclic derivatives .

Properties

IUPAC Name |

4,6-dichloro-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAONLTNVFHRQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290581 | |

| Record name | 5,7-Dichloro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30486-76-1 | |

| Record name | 5,7-Dichloro-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30486-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-1H-benzo[d]imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-1H-benzimidazol-2-amine typically involves the condensation of 4,6-dichloro-1,2-phenylenediamine with formic acid or its derivatives. This reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzimidazole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of benzimidazole N-oxides.

Reduction Products: Reduction typically yields amine derivatives.

Scientific Research Applications

4,6-Dichloro-1H-benzimidazol-2-amine has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,6-dichloro-1H-benzimidazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Chlorine vs. Fluorine Substituents : The 4,6-dichloro derivative exhibits higher molecular weight and lipophilicity compared to 6,7-difluoro-1H-benzimidazol-2-amine, which has lower atomic mass and greater electronegativity .

- Nitro Group Impact : The nitro-substituted analog (5(6)-nitro-1H-benzimidazol-2-amine) shows distinct reactivity in electrophilic substitution reactions due to the electron-withdrawing nitro group, unlike the chlorine-substituted target compound .

Biological Activity

4,6-Dichloro-1H-benzimidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties. The synthesis methods and mechanisms of action are also discussed.

Chemical Structure and Properties

4,6-Dichloro-1H-benzimidazol-2-amine is characterized by the presence of a benzimidazole core with chlorine substituents at the 4 and 6 positions. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 4,6-dichloro-1H-benzimidazol-2-amine exhibit potent antimicrobial properties. A study synthesized various N-substituted benzamides based on this compound and evaluated their activity against several bacterial strains, including:

- Staphylococcus aureus

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

- Candida albicans

The results indicated that certain derivatives displayed low minimum inhibitory concentration (MIC) values, with the most effective compounds achieving MICs as low as 3.12 µg/mL against MRSA .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 10 | 3.12 | S. aureus |

| Compound 11 | 3.12 | MRSA |

Anticancer Activity

The anticancer potential of 4,6-dichloro-1H-benzimidazol-2-amine has been explored in various studies. Compounds containing this moiety have shown promising results in inhibiting cancer cell proliferation. For instance, research involving transition metal complexes with benzimidazole ligands indicated enhanced anticancer activity compared to their non-complexed counterparts . The mechanism often involves interaction with DNA or inhibition of specific kinases involved in cancer cell signaling pathways.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. Studies have suggested that it can inhibit certain enzymes critical in metabolic pathways, which could lead to therapeutic applications in treating diseases where these enzymes are overactive . The specific interactions often involve binding to the active sites of enzymes, thereby blocking substrate access.

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains highlighted the effectiveness of 4,6-dichloro-1H-benzimidazol-2-amine derivatives against resistant strains like MRSA. The study concluded that modifications to the benzimidazole structure could enhance antibacterial potency.

- Anticancer Mechanisms : In vitro studies showed that certain benzimidazole derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways, suggesting a potential for development into anticancer agents.

The biological activity of 4,6-dichloro-1H-benzimidazol-2-amine is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It binds to enzymes involved in metabolic processes, effectively altering their activity.

- DNA Interaction : Some studies indicate that it may intercalate into DNA strands, disrupting replication and transcription processes.

Q & A

Basic: What are the established synthetic routes for 4,6-dichloro-1H-benzimidazol-2-amine?

Methodological Answer:

The synthesis typically involves cyclization of 4,6-dichloro-1,2-diaminobenzene derivatives with cyanogen bromide or thiourea analogs under controlled conditions. Key steps include:

- Condensation : Reacting 4,6-dichloro-1,2-diaminobenzene with cyanamide in acidic ethanol at 80°C for 6–8 hours to form the benzimidazole core .

- Purification : Recrystallization from ethanol or methanol to isolate the product.

- Validation : Confirming purity via melting point analysis and HPLC (≥95% purity threshold) .

Basic: Which spectroscopic and crystallographic techniques are recommended for characterizing 4,6-dichloro-1H-benzimidazol-2-amine?

Methodological Answer:

- NMR Spectroscopy : H and C NMR in DMSO-d6 to identify aromatic protons (δ 7.2–7.8 ppm) and amine groups (δ 5.1–5.5 ppm) .

- X-ray Crystallography : Use SHELXL for structure refinement. For example, a typical R-factor of <0.05 is achievable with high-resolution data (e.g., Cu-Kα radiation, λ = 1.54178 Å) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (m/z ≈ 218 [M+H]) .

Advanced: How can researchers resolve discrepancies in crystallographic data for halogenated benzimidazole derivatives?

Methodological Answer:

- Twinning Analysis : Use the TWINABS module in SHELX to detect and correct twinned datasets, which are common in halogenated compounds due to symmetry ambiguities .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to identify missed symmetry elements .

- Data Iteration : Re-refine structures with alternative space groups (e.g., P2/c vs. P-1) and compare R-factor convergence .

Advanced: What computational approaches predict the reactivity of 4,6-dichloro-1H-benzimidazol-2-amine in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to assess nucleophilic sites (e.g., amine group vs. chloro-substituents) .

- Molecular Docking : Screen against enzymes like DNA gyrase (PDB ID: 1KZN) to predict binding affinity, leveraging AutoDock Vina with a grid size of 20 ų .

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction pathways (e.g., DMF vs. DMSO) .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C (5% w/w) or CuI in DMF at 120°C to enhance regioselectivity .

- Solvent Optimization : Replace ethanol with diglyme for higher boiling points (162°C), reducing side reactions like oxidation .

- In-situ Monitoring : Use FT-IR to track intermediate formation (e.g., imine stretches at 1650 cm) and adjust heating times dynamically .

Basic: What biological targets are associated with 4,6-dichloro-1H-benzimidazol-2-amine analogs?

Methodological Answer:

- Antimicrobial Targets : Inhibition of bacterial DNA gyrase (IC ≈ 2.5 μM for S. aureus) via competitive binding to the ATPase domain .

- Anticancer Activity : Apoptosis induction in HeLa cells (EC ≈ 10 μM) through ROS-mediated pathways .

- Validation Assays : Use microbroth dilution (CLSI guidelines) for antimicrobial testing and MTT assays for cytotoxicity .

Advanced: What protocols ensure high purity in pharmacological studies of 4,6-dichloro-1H-benzimidazol-2-amine?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to achieve ≥99% purity .

- Elemental Analysis : Confirm stoichiometry (C: 38.7%, H: 2.3%, N: 19.3%) with a CHNS analyzer (deviation <0.3% acceptable) .

- Stability Testing : Store at -20°C under argon to prevent degradation (t > 12 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.